3-methoxy-8-(2-methylbenzoyl)-8-azabicyclo[3.2.1]octane 3-methoxy-8-(2-methylbenzoyl)-8-azabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.: 2320146-96-9
VCID: VC6191404
InChI: InChI=1S/C16H21NO2/c1-11-5-3-4-6-15(11)16(18)17-12-7-8-13(17)10-14(9-12)19-2/h3-6,12-14H,7-10H2,1-2H3
SMILES: CC1=CC=CC=C1C(=O)N2C3CCC2CC(C3)OC
Molecular Formula: C16H21NO2
Molecular Weight: 259.349

3-methoxy-8-(2-methylbenzoyl)-8-azabicyclo[3.2.1]octane

CAS No.: 2320146-96-9

Cat. No.: VC6191404

Molecular Formula: C16H21NO2

Molecular Weight: 259.349

* For research use only. Not for human or veterinary use.

3-methoxy-8-(2-methylbenzoyl)-8-azabicyclo[3.2.1]octane - 2320146-96-9

Specification

CAS No. 2320146-96-9
Molecular Formula C16H21NO2
Molecular Weight 259.349
IUPAC Name (3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-(2-methylphenyl)methanone
Standard InChI InChI=1S/C16H21NO2/c1-11-5-3-4-6-15(11)16(18)17-12-7-8-13(17)10-14(9-12)19-2/h3-6,12-14H,7-10H2,1-2H3
Standard InChI Key ZLVUMJXXGQMYTH-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)N2C3CCC2CC(C3)OC

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

The molecular formula of 3-methoxy-8-(2-methylbenzoyl)-8-azabicyclo[3.2.1]octane is C₁₆H₂₁NO₂, with a molecular weight of 259.3434 g/mol . Its SMILES notation, COC1CC2CCC(C1)N2C(=O)c1ccccc1C, encodes the bicyclic scaffold, methoxy group, and 2-methylbenzoyl moiety (Figure 1) .

PropertyValue
CAS Number2320146-96-9
Molecular FormulaC₁₆H₂₁NO₂
Molecular Weight259.3434 g/mol
SMILESCOC1CC2CCC(C1)N2C(=O)c1ccccc1C

Figure 1: Key molecular descriptors of 3-methoxy-8-(2-methylbenzoyl)-8-azabicyclo[3.2.1]octane .

Structural Features

The 8-azabicyclo[3.2.1]octane core is a bridged bicyclic system featuring a nitrogen atom at position 8. This scaffold is structurally analogous to tropane alkaloids like cocaine and atropine, which exhibit central nervous system (CNS) activity . The 3-methoxy group introduces steric and electronic effects, potentially influencing receptor binding, while the 2-methylbenzoyl substituent at position 8 adds lipophilicity, which may enhance blood-brain barrier permeability . Comparative analysis with methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate (CAS 112574-77-3) reveals shared bicyclic topology but distinct functionalization patterns .

Synthesis and Manufacturing

Synthetic Pathways

A patented process for substituted 8-azabicyclo[3.2.1]octan-3-ols provides a foundational methodology for synthesizing derivatives like 3-methoxy-8-(2-methylbenzoyl)-8-azabicyclo[3.2.1]octane . Key steps include:

  • Condensation of Amines: Reacting a primary amine (e.g., benzylamine) with 2,5-dimethoxytetrahydrofuran and acetone dicarboxylic acid to form a tropinone intermediate .

  • Lithiation and Acylation: Treating the intermediate with alkyl lithium reagents and acylating agents (e.g., 2-methylbenzoyl chloride) to introduce substituents at position 8 .

  • Methoxy Group Incorporation: Etherification or nucleophilic substitution to install the methoxy group at position 3, followed by purification via recrystallization .

This route avoids unstable reagents like nortropinone hydrochloride, improving scalability and cost-efficiency .

Physicochemical Properties

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